EMD534085 is a synthetic compound identified as a potent inhibitor of the kinesin spindle protein Eg5, which plays a crucial role in mitosis by facilitating the separation of chromosomes during cell division. This compound has garnered attention due to its potential applications in cancer therapy, particularly in targeting solid tumors and lymphomas. Its chemical structure is characterized by a hexahydro-2H-pyrano[3,2]quinoline framework, contributing to its biological activity and pharmacological properties .
EMD534085 is synthesized primarily through the Povarov reaction, a multicomponent reaction involving an aniline, an aldehyde, and an activated olefin. This reaction leads to the formation of tetrahydroquinoline derivatives, which are essential in the synthesis of various pharmaceutical agents, including EMD534085 itself . The compound's synthesis can be optimized through various catalytic methods, enhancing yield and purity .
The biological activity of EMD534085 is primarily attributed to its ability to inhibit the ATPase activity of Eg5, with an IC50 value of approximately 8 nM. This inhibition leads to mitotic arrest in cancer cells, effectively preventing cell proliferation. In vitro studies have demonstrated that EMD534085 inhibits the growth of HCT116 colon cancer cells with an IC50 of 30 nM . Furthermore, it has shown efficacy against other cancer cell lines, indicating its potential as an antineoplastic agent .
The synthesis of EMD534085 involves several key steps:
Alternative synthetic routes have been explored to enhance efficiency and reduce costs, including variations in reaction conditions and catalyst types.
EMD534085 has been primarily studied for its applications in oncology as a potential treatment for various cancers due to its mechanism of action against Eg5. It has been involved in clinical trials assessing its safety and efficacy against solid tumors and lymphomas . Additionally, its unique structural features may allow for further modifications leading to novel therapeutic agents.
Interaction studies have demonstrated that EMD534085 binds specifically to the α2/loop L5/helix α3 region of Eg5, causing conformational changes that inhibit its function. These interactions are crucial for understanding how EMD534085 can effectively disrupt mitotic processes in cancer cells . Comparative studies with other inhibitors have highlighted its unique binding characteristics and potency.
Several compounds exhibit structural and functional similarities to EMD534085, particularly those targeting kinesin spindle proteins or related pathways. Below is a comparison table highlighting some similar compounds:
Compound Name | Mechanism of Action | IC50 (nM) | Structural Features |
---|---|---|---|
Monastrol | Eg5 inhibitor | ~30 | 4-aryl-3,4-dihydropyrimidin-2(1H)-one |
Ispinesib | Eg5 inhibitor | 200 | Biaryl structure |
STLC | Eg5 inhibitor | 2500 | Triphenylmethyl scaffold |
Enastron | Eg5 inhibitor | 2000 | Dihydropyrimidine derivative |
Fluorastrol | Eg5 inhibitor | 400 | Fluorinated phenyl ring |
Uniqueness: EMD534085 stands out due to its high potency (IC50 = 8 nM) compared to other inhibitors like monastrol and STLC. Its specific binding interactions with Eg5 contribute to its effectiveness as a therapeutic agent in cancer treatment .
EMD534085 demonstrates exceptional potency and selectivity as a kinesin-5 inhibitor, representing a hexahydro-2H-pyrano[3,2-c]quinoline scaffold that was identified through high-throughput screening efforts [1]. The compound exhibits nanomolar potency against kinesin-5 (also known as Eg5 or KIF11), with reported inhibitory concentration values ranging from 0.3 to 8 nanomolar depending on the specific assay conditions [2] [3] [4] [1]. This potent activity places EMD534085 among the most active kinesin-5 inhibitors discovered to date.
The molecular mechanism of target engagement involves binding to the allosteric pocket formed by the loop L5, alpha-helix 2, and alpha-helix 3 regions of the kinesin-5 motor domain [2] [5] [1]. Crystal structure analysis reveals that EMD534085 occupies this allosteric site located approximately 12 angstroms away from the ATP binding pocket [6] [1] [7]. The compound forms critical interactions within this binding pocket, including hydrophobic contacts and hydrogen bonding interactions that stabilize the inhibitor-protein complex [5] [8].
Table 1: EMD534085 Biological Activity Profile
Assay Type | IC50/EC50 Value | Reference |
---|---|---|
Kinesin-5 (Eg5) ATPase Inhibition | 0.3-1 nM | [2] |
Kinesin-5 (Eg5) ATPase Inhibition (Alternative) | 8 nM | [3] [4] [1] |
Cell Proliferation (HCT116) | 30 nM | [9] |
Cell Proliferation (HL60) | 5-30 nM | [2] |
Cell Proliferation (HeLa) | 5-30 nM | [2] |
Cell Proliferation (MCF7) | 5-30 nM | [2] |
Monopolar Spindle Formation (EC50) | 70 nM | [10] |
Monopolar Spindle Formation (U-2 OS) | 70 nM | [10] |
The binding kinetics reveal that EMD534085 engages with kinesin-5 through an induced-fit mechanism, where the loop L5 region undergoes conformational changes upon inhibitor binding [5]. This conformational change is essential for the allosteric inhibition mechanism and represents a key structural feature that distinguishes kinesin-5 from other kinesin family members [11]. The specificity of this interaction is further enhanced by the unique amino acid composition and three-dimensional structure of the kinesin-5 allosteric pocket.
Surface plasmon resonance studies have demonstrated that EMD534085 binds tightly to the Eg5 motor domain with a dissociation constant in the nanomolar range [12]. The binding is characterized by relatively slow association and dissociation kinetics, which contributes to the sustained inhibitory effect observed in cellular assays [13]. This tight binding affinity correlates well with the potent enzymatic inhibition and cellular activity profiles.
The allosteric mechanism of EMD534085 represents a sophisticated mode of enzyme inhibition that does not compete directly with ATP binding but instead modulates the conformational dynamics required for efficient catalytic turnover [5] [1] [14]. Upon binding to the loop L5 allosteric site, EMD534085 induces conformational changes that propagate throughout the motor domain, affecting critical regions involved in nucleotide binding, hydrolysis, and product release [15].
The primary consequence of allosteric binding is the severe impairment of ADP release from the kinesin-5 active site [14] [16]. Under normal physiological conditions, microtubule-stimulated ADP release from kinesin-5 occurs at rates of approximately 28-42 per second [14]. However, in the presence of EMD534085, this rate is dramatically reduced, effectively trapping the motor in an ADP-bound state that cannot proceed through the normal catalytic cycle [1] [13].
Table 4: EMD534085 Mechanistic Parameters
Mechanistic Parameter | Value/Description | Functional Consequence |
---|---|---|
Binding Site | Allosteric pocket (Loop L5/α2/α3 region) | Allosteric inhibition |
Binding Mode | Non-competitive with ATP | Selective mechanism |
ADP Release Rate (Basal) | Inhibited | Impaired catalytic cycle |
ADP Release Rate (MT-stimulated) | Severely reduced | Blocked MT-stimulated turnover |
ATP Binding Competition | Non-competitive | Preserved ATP binding |
Microtubule Binding Effect | Preserved motor-MT binding | Maintained MT association |
Allosteric Effect Distance | ~12 Å from ATP binding site | Remote allosteric control |
Monopolar Spindle Formation | Induced within 4 hours | Spindle assembly checkpoint activation |
Mitotic Arrest Duration | Prolonged (hours) | Mitotic arrest → apoptosis |
The allosteric inhibition mechanism involves disruption of the communication network between the nucleotide binding site, the microtubule binding domain, and the neck linker region [15]. Molecular dynamics simulations have revealed that EMD534085 binding alters the dynamic coupling pathways that normally coordinate these functional domains during the motor cycle [15]. Specifically, the inhibitor affects beta-sheet residues and alpha-helix 1, leading to dynamic decoupling of nucleotide, microtubule, and neck-linker binding sites [15].
The structural basis for allosteric inhibition involves stabilization of a specific conformation of loop L5 that is incompatible with efficient ATPase activity [5] [8]. In the inhibitor-bound state, the loop L5 region adopts a conformation that prevents the conformational changes normally required for ADP release and subsequent ATP binding [14]. This mechanism is fundamentally different from competitive inhibition and allows for selective targeting of kinesin-5 without interfering with ATP binding sites that are conserved across many protein families.
Importantly, EMD534085 does not completely abolish ATP binding to kinesin-5, but rather modulates the kinetics of nucleotide exchange and hydrolysis [1] [16]. This partial inhibition mechanism may contribute to the compound's selectivity and reduced potential for off-target effects compared to ATP-competitive inhibitors. The preservation of some residual ATPase activity also helps explain why the inhibition is reversible and why cells can recover function upon drug removal [10].
EMD534085 induces characteristic monopolar spindle formation that leads to prolonged mitotic arrest and subsequent activation of apoptotic pathways [10] [17] [13]. The compound's mechanism of action involves disruption of bipolar spindle assembly by preventing kinesin-5-mediated separation of centrosomes during early mitosis [10] [18]. This results in the formation of monoastral spindle structures where chromosomes arrange in a circular pattern around a single spindle pole rather than forming the normal metaphase plate [10] [13].
The mitotic arrest induced by EMD534085 is characterized by activation of the spindle assembly checkpoint, which prevents cells from progressing through mitosis until all chromosomes are properly attached to spindle microtubules [17]. However, because the monopolar spindle cannot achieve proper chromosome attachment, cells remain arrested in mitosis for extended periods, typically lasting several hours [17] [13]. This prolonged arrest triggers stress-response pathways that ultimately lead to cell death.
Table 3: EMD534085-Induced Apoptotic Pathway Activation
Apoptotic Marker | Effect in EMD534085-treated HL60 cells | Pathway Role |
---|---|---|
Caspase-8 | Activated | Extrinsic apoptosis initiation |
Caspase-9 | Activated | Intrinsic apoptosis initiation |
Caspase-3 | Activated | Effector caspase |
Caspase-7 | Activated | Effector caspase |
PARP1 | Cleaved | DNA repair/cell death substrate |
Mcl1 | Degraded | Anti-apoptotic protein |
XIAP | Degraded | Inhibitor of apoptosis protein |
Phospho-Histone H3 | Accumulated (6h post-treatment) | Mitotic arrest marker |
Cytochrome C | Retained in mitochondria | Mitochondrial integrity marker |
The apoptotic response to EMD534085 treatment involves activation of both intrinsic and extrinsic apoptotic pathways [3] [13]. In HL60 cells, which represent a particularly sensitive cell line, EMD534085 treatment results in rapid activation of caspases 8, 9, 3, and 7, indicating simultaneous engagement of multiple death pathways [3] [13]. The activation occurs relatively early during mitotic arrest, suggesting that the stress signals are generated during the arrest phase rather than only after mitotic slippage.
A unique aspect of EMD534085-induced apoptosis is the partial activation of the apoptotic machinery during mitotic arrest [17]. This includes limited activation of caspase-activated DNase (CAD), which causes DNA damage while cells are still arrested in mitosis [17]. The DNA damage is detectable by gamma-H2AX staining and contributes to p53 induction after cells eventually slip from mitotic arrest [17]. Importantly, this DNA damage occurs in the absence of complete apoptosis, as evidenced by retention of cytochrome c within mitochondria during the early stages of arrest [17] [13].
The molecular mechanisms underlying apoptotic pathway activation involve degradation of anti-apoptotic proteins such as Mcl1 and XIAP, along with cleavage of PARP1 [3] [13]. The degradation of these protective proteins removes important survival signals and sensitizes cells to apoptotic stimuli. Additionally, the prolonged mitotic arrest leads to accumulation of phospho-histone H3, a marker of mitotic stress that correlates with checkpoint activation [3] [13].
The timing and extent of apoptotic activation varies among different cell types, with some cells (such as HL60) showing rapid death during mitotic arrest, while others (such as solid tumor-derived cell lines) more commonly undergo apoptosis after slipping from mitosis [10] [13]. This cell-type-specific variation in response may be related to differences in checkpoint stringency, apoptotic threshold, and the expression levels of pro- and anti-apoptotic proteins.
EMD534085 demonstrates remarkable selectivity for kinesin-5 over other members of the kinesin superfamily, which is critical for its potential therapeutic utility and mechanistic specificity [19] [20]. Comprehensive selectivity profiling has revealed that the compound does not inhibit other tested kinesins at concentrations up to 1000-fold higher than its kinesin-5 IC50 value [19] [20]. This exceptional selectivity profile includes lack of activity against BimC, CEN-PE, chromokinesin, kinesin heavy chain (KHC), KIF3C, KIFC3, MKLP-1, and MCAK at concentrations of 1 and 10 micromolar [19] [20].
Table 2: EMD534085 Selectivity Profile Against Kinesin Family Members
Kinesin Family Member | Concentration Tested | Inhibition | Selectivity |
---|---|---|---|
Kinesin-5 (Eg5/KIF11) | 8 nM (IC50) | Active | Target |
BimC | 1 μM, 10 μM | No inhibition | Selective |
CEN-PE | 1 μM, 10 μM | No inhibition | Selective |
Chromokinesin | 1 μM, 10 μM | No inhibition | Selective |
KHC (Kinesin Heavy Chain) | 1 μM, 10 μM | No inhibition | Selective |
KIF3C | 1 μM, 10 μM | No inhibition | Selective |
KIFC3 | 1 μM, 10 μM | No inhibition | Selective |
MKLP-1 | 1 μM, 10 μM | No inhibition | Selective |
MCAK | 1 μM, 10 μM | No inhibition | Selective |
The structural basis for this selectivity lies in the unique features of the kinesin-5 allosteric binding site [11] [1]. The loop L5 region that forms part of the EMD534085 binding pocket differs significantly among kinesin family members in both sequence and structure [11] [1]. Kinesin-5 has a distinctive 17-amino acid loop L5 sequence, while other kinesin family members, particularly kinesin-14 family members like HSET, can have loop L5 regions as short as three amino acids [11]. This structural divergence creates a binding pocket that is essentially unique to kinesin-5.
The selectivity is further enhanced by specific amino acid residues within the allosteric pocket that are either unique to kinesin-5 or present in different configurations in other kinesin family members [11] [8]. These include residues involved in hydrogen bonding interactions with EMD534085, such as Glu116, Glu118, Arg119, and Ala133, which create a specific pattern of interactions that cannot be replicated in other kinesin active sites [8]. The three-dimensional arrangement of these residues creates a lock-and-key type specificity that prevents productive binding to other kinesin family members.
Additionally, the allosteric nature of EMD534085 binding contributes to selectivity by targeting conformational dynamics that are specific to kinesin-5 [15]. The compound exploits unique features of kinesin-5 mechanochemical coupling that distinguish it from other family members. For example, kinesin-5 has distinctive ADP release kinetics and microtubule-stimulated ATPase properties that differ significantly from conventional kinesin-1 or other kinesin family members [14] [16].
The selectivity profile has been validated not only through direct biochemical assays but also through broader kinase selectivity screens [12]. When tested against a panel of 468 typical, atypical, and mutant human kinases at 1 micromolar concentration, compounds with similar structural features to EMD534085 showed no significant activity, confirming that the selectivity extends beyond the kinesin family to the broader kinase superfamily [12].